molecular formula C10H20O4 B14648036 acetic acid;(1R,2R)-cyclooctane-1,2-diol CAS No. 52354-78-6

acetic acid;(1R,2R)-cyclooctane-1,2-diol

Cat. No.: B14648036
CAS No.: 52354-78-6
M. Wt: 204.26 g/mol
InChI Key: LYEBMCDLPSJQIZ-SCLLHFNJSA-N
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Description

Acetic acid;(1R,2R)-cyclooctane-1,2-diol is a chemical complex formed between acetic acid and the homochiral (1R,2R)-cyclooctane-1,2-diol. This compound serves as a versatile chiral intermediate and building block in sophisticated organic synthesis, particularly valuable for the preparation of enantiomerically pure compounds . Enantiopure vicinal diols, such as the diol component of this complex, are recognized as versatile chemical scaffolds for the production of flavors and fragrances . The (1R,2R) stereochemistry provides a specific three-dimensional structure that is essential for achieving high stereoselectivity in subsequent reactions. In research settings, this complex can be involved in reaction mechanisms where the acetic acid component acts as a reactant or solvent medium, for instance in transformations with hydrogen bromide to form vicinal acetoxy-bromides, a key step in the synthesis of chiral epoxides . This product is intended for research purposes as a chemical standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal consumption.

Properties

CAS No.

52354-78-6

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

acetic acid;(1R,2R)-cyclooctane-1,2-diol

InChI

InChI=1S/C8H16O2.C2H4O2/c9-7-5-3-1-2-4-6-8(7)10;1-2(3)4/h7-10H,1-6H2;1H3,(H,3,4)/t7-,8-;/m1./s1

InChI Key

LYEBMCDLPSJQIZ-SCLLHFNJSA-N

Isomeric SMILES

CC(=O)O.C1CCC[C@H]([C@@H](CC1)O)O

Canonical SMILES

CC(=O)O.C1CCCC(C(CC1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1R,2R)-cyclooctane-1,2-diol typically involves the dihydroxylation of cyclooctene followed by esterification with acetic acid. The dihydroxylation can be achieved using osmium tetroxide (OsO₄) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction conditions usually involve a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C. The resulting diol is then esterified with acetic acid using a catalyst like sulfuric acid (H₂SO₄) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1R,2R)-cyclooctane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form cyclooctane derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution at room temperature.

    Reduction: LiAlH₄ in anhydrous ether at low temperatures.

    Substitution: SOCl₂ in the presence of pyridine at room temperature.

Major Products

    Oxidation: Cyclooctane-1,2-dione or cyclooctane-1,2-dicarboxylic acid.

    Reduction: Cyclooctane.

    Substitution: Cyclooctane-1,2-dichloride or cyclooctane-1,2-dibromide.

Mechanism of Action

The mechanism of action of acetic acid;(1R,2R)-cyclooctane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to selectively bind to specific sites, influencing biochemical pathways. For example, it may inhibit certain enzymes by mimicking the transition state of their substrates, thereby reducing their activity . The hydroxyl groups can also form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Ring Size Functional Groups Key Applications/Properties References
(1R,2R)-Cyclooctane-1,2-diol C₈H₁₆O₂ 144.214 8-membered Vicinal diol Potential chiral ligand, synthesis intermediate
(1R,2R)-Cyclohexane-1,2-diol C₆H₁₂O₂ 116.16 6-membered Vicinal diol Catalyst ligand, metal coordination
2,2′-[(1R,2R)-Cyclohexanediyl]diacetic acid C₁₀H₁₆O₄ 200.234 6-membered Diol + two acetic acid groups Chelating agent, metal complexation
(1R,2R)-1,2-Dihydrochrysene-1,2-diol C₁₈H₁₄O₂ 270.30 Aromatic Vicinal diol (aromatic) Carcinogenic metabolite
(1R,2R)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diol C₁₆H₁₈O₄ 274.31 Aromatic Vicinal diol (aryl-substituted) Chiral catalyst ligand

Key Observations:

  • Ring Size and Flexibility : Cyclooctane diol’s 8-membered ring introduces greater conformational flexibility compared to rigid 6-membered cyclohexane derivatives . This flexibility may enhance its utility in dynamic systems (e.g., supramolecular chemistry).
  • Functional Groups : The absence of acetic acid substituents in the parent cyclooctane diol contrasts with cyclohexane derivatives like 2,2′-[(1R,2R)-cyclohexanediyl]diacetic acid , which exhibits enhanced metal-binding capacity due to carboxylic acid groups .
  • Aromatic vs. Alicyclic Diols : Aromatic diols (e.g., chrysene-derived diols) exhibit planar structures and π-π interactions, whereas alicyclic diols like cyclooctane diol prioritize steric and stereoelectronic effects .

Research Findings and Data

Stereochemical Influence on Reactivity

The (1R,2R) configuration in cyclooctane diol enables selective interactions in chiral environments. For example:

  • Metabolic Stereoselectivity : Human P450 enzymes preferentially produce (1R,2R)-dihydrodiols from methylchrysenes, emphasizing enzymatic preference for specific diol configurations .

Physicochemical Properties

  • Solubility : Cyclooctane diol’s larger ring may reduce water solubility compared to smaller cyclohexane diols but improve organic-phase compatibility.
  • Thermal Stability : Cyclohexane diol derivatives exhibit stability up to 200°C in metal complexes, while cyclooctane analogs may require empirical testing .

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